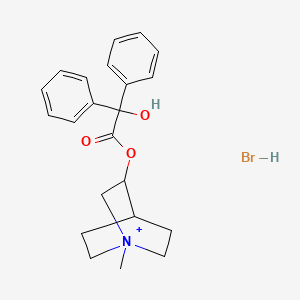
Clidinium hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clidinium hydrobromide is an anticholinergic compound, specifically a muscarinic antagonist, used primarily to treat gastrointestinal disorders. It helps alleviate symptoms such as cramping and abdominal pain by decreasing stomach acid production and slowing intestinal movement .
Vorbereitungsmethoden
Clidinium hydrobromide can be synthesized through various methods. One common synthetic route involves the reaction of 3-quinuclidinol with benzilic acid, followed by methylation and bromination to yield clidinium bromide . Industrial production methods often involve high-performance liquid chromatography (HPLC) and spectrophotometric techniques to ensure purity and consistency .
Analyse Chemischer Reaktionen
Clidinium hydrobromide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also rare for this compound.
Wissenschaftliche Forschungsanwendungen
Clidinium hydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the study of anticholinergic agents and their effects on the gastrointestinal system.
Biology: Researchers use it to understand the role of muscarinic receptors in various biological processes.
Wirkmechanismus
Clidinium hydrobromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions . The molecular targets include postganglionic parasympathetic neuroeffector sites, where it blocks the action of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Clidinium hydrobromide is often compared with other anticholinergic agents such as atropine, hyoscyamine, and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific targeting of gastrointestinal disorders and its combination use with chlordiazepoxide . Other similar compounds include umeclidinium and glycopyrrolate, which are used for different therapeutic purposes .
Eigenschaften
Molekularformel |
C22H27BrNO3+ |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrobromide |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1; |
InChI-Schlüssel |
GKEGFOKQMZHVOW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


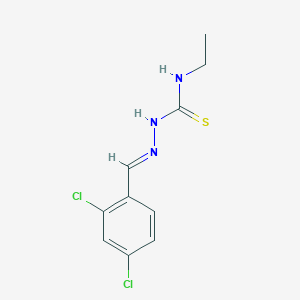
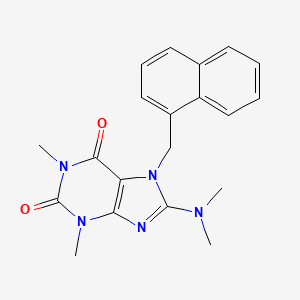
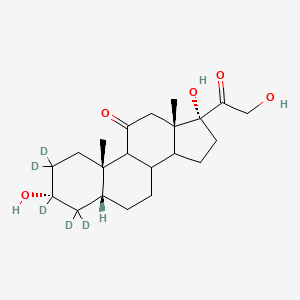
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)
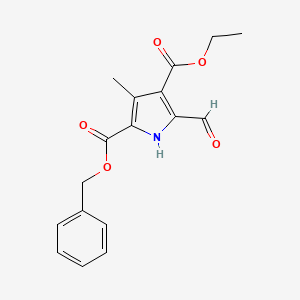
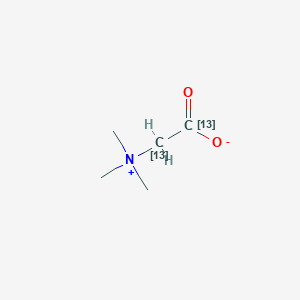
![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
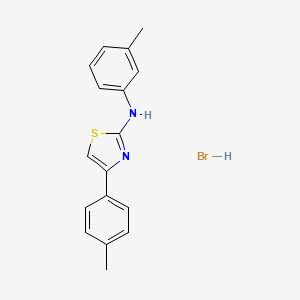
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
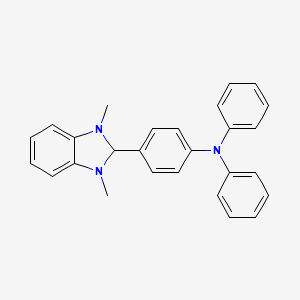
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)

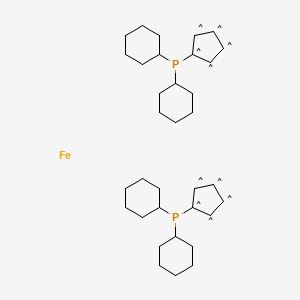
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
